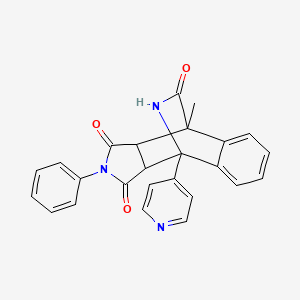
Bismuth chromate hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bismuth chromate hydroxide is a compound that combines bismuth, chromium, oxygen, and hydrogen. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its photocatalytic activity, making it a valuable material for environmental and energy-related applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Bismuth chromate hydroxide can be synthesized through various methods. One common approach involves a hydrothermal reaction, where bismuth nitrate and potassium chromate are reacted in an aqueous solution under controlled temperature and pressure conditions . Another method involves the direct mixing of bismuth nitrate and sodium chromate in an aqueous medium, followed by the addition of a base such as sodium hydroxide to precipitate the compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrothermal synthesis. This method ensures high purity and yield of the compound. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the production process .
Analyse Des Réactions Chimiques
Types of Reactions: Bismuth chromate hydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is particularly known for its strong oxidation ability, which makes it an effective photocatalyst for water oxidation and the degradation of organic pollutants .
Common Reagents and Conditions: Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under ambient conditions, although some may require elevated temperatures or specific pH levels .
Major Products Formed: The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in photocatalytic water oxidation, the primary products are oxygen and water. In the degradation of organic pollutants, the products are typically carbon dioxide and water .
Applications De Recherche Scientifique
Bismuth chromate hydroxide has a wide range of scientific research applications. In chemistry, it is used as a photocatalyst for water splitting and the degradation of organic pollutants. In industry, it is used in the production of pigments and coatings .
Mécanisme D'action
The mechanism of action of bismuth chromate hydroxide primarily involves its photocatalytic properties. When exposed to light, the compound generates electron-hole pairs, which can then participate in redox reactions. The large dipole moment of the compound enhances the separation of these electron-hole pairs, increasing its photocatalytic efficiency . The molecular targets and pathways involved in these reactions include the oxidation of water molecules and the reduction of organic pollutants .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to bismuth chromate hydroxide include bismuth oxychloride, bismuth oxynitrate, and bismuth sulfide. These compounds share some chemical properties with this compound but differ in their specific applications and reactivity .
Uniqueness: this compound is unique due to its strong photocatalytic activity and large dipole moment, which enhance its efficiency in environmental and energy-related applications. Its ability to degrade a wide range of organic pollutants and its potential use in water splitting make it a valuable compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
12010-39-8 |
|---|---|
Formule moléculaire |
BiCrHO5 |
Poids moléculaire |
341.98 g/mol |
Nom IUPAC |
bismuth;dioxido(dioxo)chromium;hydroxide |
InChI |
InChI=1S/Bi.Cr.H2O.4O/h;;1H2;;;;/q+3;;;;;2*-1/p-1 |
Clé InChI |
JFZRJZVGSXHKMW-UHFFFAOYSA-M |
SMILES canonique |
[OH-].[O-][Cr](=O)(=O)[O-].[Bi+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2S)-1-[(4-aminocyclohexyl)amino]-3-(4-cyanophenyl)propan-2-yl]-2-chloro-4-methoxy-5-[5-[[[(1S)-1-(4-methylphenyl)ethyl]amino]methyl]furan-2-yl]benzamide](/img/structure/B12813714.png)
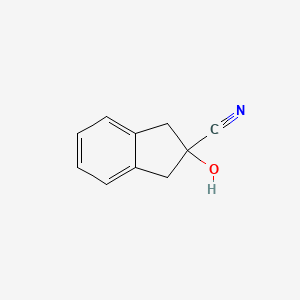

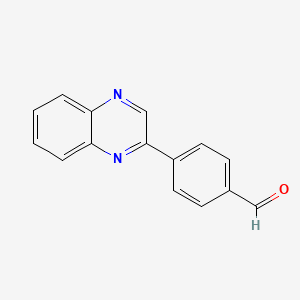
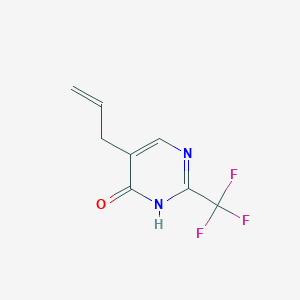

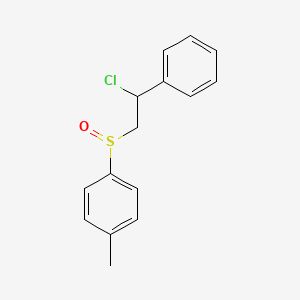

![Tert-butyl 4-[(6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl)amino]piperidine-1-carboxylate](/img/structure/B12813799.png)
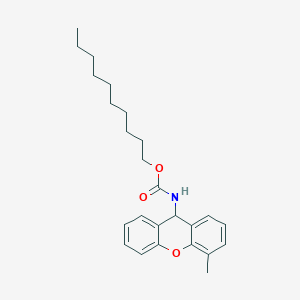
![3a-Chloro-2,3a,4,5,6,7,8,9-octahydro-3H-cycloocta[c]pyrazol-3-one](/img/structure/B12813802.png)
![(2R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-oxooxolan-2-yl benzoate](/img/structure/B12813805.png)
![3-(5-Methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B12813810.png)
